2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
説明
The compound 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) belongs to the pyrazolo[4,3-d]pyrimidine class, a scaffold renowned for its diverse pharmacological applications. Pyrazolo[4,3-d]pyrimidines are purine analogs with demonstrated roles as kinase inhibitors, antimicrobial agents, and anticancer compounds .
特性
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-19-11-6-5-10-18(19)25)29(23(22)32)13-16-8-7-9-17(12-16)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLMIKRPOXMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide (CAS Number: 1359435-24-7) is a pyrazolo[4,3-d]pyrimidine derivative that has gained attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 481.5 g/mol . The structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H24FN5O3S |
| Molecular Weight | 481.5 g/mol |
| SMILES | CCn1nc(C)c(N=C(N2Cc3cc(OC)ccc3)SCC(Nc(cc3)ccc3F)=O)c1C2=O |
| InChI Key | MDL Number (MFCD) |
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. For example:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation and survival. They may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Research Findings : In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines:
Anti-inflammatory Activity
The pyrazolo[4,3-d]pyrimidine scaffold has also been associated with anti-inflammatory effects:
- Inflammation Pathways : Compounds in this class may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways such as NF-kB.
- Case Studies : Research has indicated that certain derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Functional Groups : The presence of specific functional groups such as methoxy and fluorophenyl moieties has been linked to enhanced potency and selectivity against cancer cells.
- Comparative Analysis : Table 1 summarizes various pyrazolo derivatives and their corresponding IC50 values against different cancer cell lines.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | HCT116 | 0.39 |
| Compound C | A549 | 26 |
| Compound D | HepG2 | 31.5 |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods may include:
- Formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions.
- Introduction of substituents such as the ethyl and methoxy groups via nucleophilic substitution reactions.
- Final acetamide formation , which is crucial for enhancing solubility and biological activity.
Recent Advancements
Recent literature emphasizes advancements in drug design focusing on pyrazole derivatives:
- A review highlighted the correlation between structural modifications and biological efficacy, underscoring the importance of optimizing lead compounds for better therapeutic outcomes .
- Ongoing studies aim to elucidate the mechanisms by which these compounds exert their effects at the molecular level, paving the way for future clinical applications.
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound A shares structural similarities with derivatives reported in and . Key differences include:
- Substituent position on the benzyl group : Compound A has a 3-methoxybenzyl group, whereas describes a 2-methoxybenzyl analog.
- Fluorophenyl position : Compound A features an N-(2-fluorophenyl) group, while reports an N-(3-fluorophenyl) variant.
These modifications influence steric, electronic, and hydrophobic interactions with biological targets. For example:
- The 2-fluorophenyl substituent introduces an electron-withdrawing effect, which could stabilize the acetamide moiety and modulate receptor binding .
Table 1: Structural Comparison of Key Analogs
Antimicrobial Activity
Pyrazolo[4,3-d]pyrimidines with sulfonamide or sulfanyl groups exhibit notable antimicrobial properties. For instance:
- Compound 14b (pyrazolo[4,3-d]pyrimidine with sulfonamide) demonstrated superior antibacterial activity against gram-positive and gram-negative bacteria compared to cefotaxime .
- Compound A ’s sulfanyl-acetamide group may similarly enhance antibacterial effects, though the 2-fluorophenyl substitution could alter spectrum or potency.
Table 2: Antimicrobial Activity of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Microbial Target | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| 14b | Gram-positive bacteria | MIC: 2–4 µg/mL | |
| 17 | Aspergillus niger | MIC: 8 µg/mL | |
| Pyrazolotriazinones (3) | Xanthine oxidase | IC50: 0.9–2.9 µM |
Anticancer and Enzyme Inhibition
Pyrazolo[4,3-d]pyrimidines have shown promise as telomerase and mTOR inhibitors:
- In , pyrazolo-pyrimidin-7-one derivatives (e.g., 9a–9e ) exhibited lower antiproliferative activity than pyrazole-5-carboxamides in cancer cell lines (SGC-7901, MGC-803). However, molecular docking revealed interactions with telomerase (PDB: 3DU6), suggesting target engagement .
- Compound A ’s 3-methoxybenzyl group may improve binding to kinase domains compared to simpler alkyl substituents.
Table 3: Anticancer Activity of Pyrazolo-Pyrimidine Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Mechanism |
|---|---|---|---|
| 9a–9e | SGC-7901 | Moderate | Telomerase inhibition |
| PP30 | mTORC1/mTORC2 | High selectivity | ATP-competitive inhibition |
Enzyme Inhibition and Molecular Modeling
- Xanthine oxidase (XO): Pyrazolotriazinones () with IC50 values of 0.9–2.9 µM were less potent than allopurinol (IC50: 0.247 µM), but SAR studies highlighted the importance of substituent positioning for activity .
- Phosphodiesterase 5 (PDE5) : Tadalafil analogs () with pyrazolo[4,3-d]pyrimidine cores are established PDE5 inhibitors. Compound A ’s sulfanyl-acetamide group may confer unique selectivity compared to deuterated sulfonamide derivatives .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
